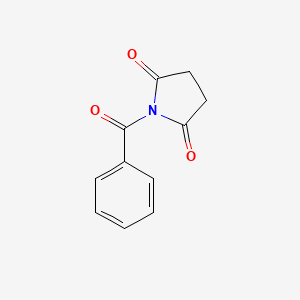

1-Benzoylpyrrolidine-2,5-dione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46483. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzoylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHABXQJQAYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283177 | |

| Record name | N-BENZOYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-27-7 | |

| Record name | 6343-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6343-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-BENZOYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-PYRROLIDINE-2,5-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Significance Within Cyclic Imides and Amides

1-Benzoylpyrrolidine-2,5-dione belongs to the class of cyclic imides, which are characterized by the presence of a -CO-N(R)-CO- functional group within a ring structure. dergipark.org.tr This structural motif is a nitrogen analog of an anhydride (B1165640) and is found in various biologically active compounds. dergipark.org.tr The imide ring in this compound is a succinimide (B58015), derived from succinic acid. dergipark.org.tr

The presence of the benzoyl group attached to the nitrogen atom of the succinimide ring is a key feature that influences the compound's reactivity. The two carbonyl groups attached to the nitrogen atom make the imide functional group generally hydrophobic and neutral, which can facilitate its passage through biological membranes. dergipark.org.tr The oxidation of amides to imides is a significant transformation in organic synthesis, though it can be challenging due to the relative inertness of amides. auckland.ac.nz

The structural framework of this compound provides a scaffold for various chemical modifications, making it a valuable building block in the synthesis of more complex molecules. nih.govwisdomlib.org Cyclic imides, in general, are considered privileged pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ biosynth.com |

| Molecular Weight | 203.19 g/mol |

| Monoisotopic Mass | 203.05824 Da vulcanchem.com |

| IUPAC Name | This compound fluorochem.co.uk |

This table is populated with data from multiple sources.

Overview of Research Trajectories for 1 Benzoylpyrrolidine 2,5 Dione

Direct Acylation Approaches

Direct acylation represents the most common and straightforward pathway to this compound. This approach involves the reaction of a succinimide with an acylating agent, typically benzoyl chloride. The effectiveness of this method is often enhanced by specific reaction conditions, catalysts, and modern techniques like mechanochemistry.

The direct nucleophilic acyl substitution reaction between succinimide and benzoyl chloride is a fundamental method for synthesizing this compound. nsf.gov In this reaction, the nitrogen atom of the succinimide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This process results in the formation of the desired N-acylsuccinimide and a chloride byproduct.

The efficiency and yield of the acylation of succinimide are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reactants and additives. Research has shown that conducting the reaction at a low temperature, such as 0 °C, can be beneficial. cardiff.ac.ukacs.org Dichloromethane is frequently employed as the solvent for this transformation. cardiff.ac.ukacs.orgrsc.org The general procedure often involves dissolving succinimide, a catalyst, and a base in the solvent before the dropwise addition of benzoyl chloride. cardiff.ac.ukrsc.org

Table 1: Optimized Reaction Conditions for Acylation of Succinimide

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Temperature | 0 °C to Room Temperature | Minimizes side reactions and controls reactivity. | cardiff.ac.ukacs.org |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides good solubility for reactants and is relatively inert. | cardiff.ac.ukrsc.org |

| Reactant Addition | Dropwise addition of Benzoyl Chloride | Controls the exothermic nature of the reaction. | cardiff.ac.uk |

| Atmosphere | Inert (e.g., Argon) | Prevents side reactions with atmospheric moisture. | rsc.org |

Catalysts and basic additives are crucial for the successful acylation of succinimide, as they serve distinct but complementary roles.

Triethylamine (B128534) (Et₃N): This tertiary amine is widely used as a base to neutralize the hydrochloric acid (HCl) generated during the reaction between the acyl chloride and succinimide. atamankimya.com By scavenging the acidic byproduct, triethylamine prevents the protonation of the succinimide nucleophile, thereby ensuring the reaction can proceed to completion. atamankimya.comresearchgate.net It is typically used in stoichiometric amounts, often in a two-fold excess relative to the succinimide. cardiff.ac.ukrsc.org

4-Dimethylaminopyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction, often leading to higher yields and shorter reaction times. slideshare.nethighfine.com Its catalytic activity stems from its ability to react with the benzoyl chloride to form a highly reactive N-acylpyridinium salt intermediate. academie-sciences.fr This intermediate is much more susceptible to nucleophilic attack by the succinimide anion than the original benzoyl chloride. DMAP is effective in very small, catalytic amounts. rsc.orgcommonorganicchemistry.com The use of DMAP has been shown to increase the rate of acylation reactions by several orders of magnitude compared to using a non-catalytic base alone. highfine.com

The combination of triethylamine as a stoichiometric base and DMAP as a nucleophilic catalyst creates a highly efficient system for the synthesis of N-acylsuccinimides like this compound. acs.orgrsc.org

Mechanochemical methods, such as ball-milling, offer a sustainable and efficient alternative to traditional solvent-based syntheses. cardiff.ac.uk This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants, often in the absence of a solvent. The synthesis of this compound has been successfully demonstrated using these methods. cardiff.ac.uk Mechanochemical approaches can lead to the development of robust cross-electrophile coupling reactions, highlighting the capability of ball-milling to activate reactants effectively. cardiff.ac.uk

Acylation of Succinimide with Benzoyl Chloride

Precursor-Based Synthesis and Transformation

An alternative strategy for synthesizing derivatives involves modifying a pre-existing chemical framework. The pyrrolidine-2,5-dione ring system is a common and versatile scaffold in medicinal chemistry and organic synthesis. scirp.orgresearchgate.net

The pyrrolidine-2,5-dione (succinimide) scaffold serves as a foundational building block for a wide array of chemical compounds. scirp.orgoalib.com Synthetic strategies often involve the initial construction of the core ring, followed by functionalization. These scaffolds are readily prepared through condensation reactions, for instance, between succinic acid and a primary amine. scirp.org Once the pyrrolidine-2,5-dione core is in place, it can be subjected to various transformations. While direct acylation of the parent succinimide is the most direct route to this compound, other derivatives of the scaffold can theoretically be transformed. The versatility of the pyrrolidine-2,5-dione structure makes it a target for developing libraries of compounds with diverse functionalities. nih.govtandfonline.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-Dimethylaminopyridine |

| Benzoyl chloride |

| Pyrrolidine-2,5-dione |

| Succinimide |

Ring-Closing Reactions to Form the Dione (B5365651) Moiety

The formation of the pyrrolidine-2,5-dione (succinimide) ring is a crucial step in the synthesis of the title compound. Traditional methods often involve a two-step process: the formation of a succinamic acid intermediate from an amine and succinic anhydride (B1165640), followed by a dehydrative cyclization. ijcps.org Various reagents have been employed for this ring-closure, including acetic anhydride with sodium acetate (B1210297), or triethylamine and acetic anhydride. ijcps.org However, these methods can have limitations, such as the use of excess reagents and potentially harsh conditions. ijcps.org

More advanced and efficient methodologies focus on one-pot syntheses or novel cyclization strategies. These methods aim to simplify procedures, improve yields, and broaden the applicability to a wider range of derivatives.

Key Research Findings:

One-Pot Synthesis using Zinc and Acetic Acid: A sequential one-pot method has been developed for synthesizing N-substituted succinimides from succinic anhydride and various amines. ijcps.org This approach utilizes zinc and acetic acid, which are readily available and comparatively cheap reagents, under mild conditions. ijcps.org The process is noted for its simple workup, high efficiency, and practicality, offering an economical route to N-aryl succinimides. ijcps.org

Radical Cascade Cyclization: An innovative approach involves the iodine radical-initiated cascade cyclization of 1,6-enynes to produce di-iodinated succinimide derivatives. rsc.org This method is highly efficient, operating at room temperature in open air without the need for any additives, and results in good to excellent yields. rsc.org It is characterized as being highly atom- and time-economical. rsc.org Similarly, a visible-light-promoted, metal-free radical cascade iodo-sulfonylation of aza-1,6-enynes has been developed to synthesize functionalized succinimides with excellent stereoselectivity. rsc.org

Iodocyclization of Homoallylic Sulfonamides: 5-endo-trig iodocyclization reactions of (E)-homoallylic sulfonamides in the presence of a base like potassium carbonate can produce trans-2,5-disubstituted-3-iodopyrrolidines in excellent yields. researchgate.net This demonstrates a stereoselective method for forming the pyrrolidine (B122466) ring. researchgate.net

The table below summarizes various ring-closing methodologies for forming the succinimide core.

| Methodology | Precursors | Reagents/Catalyst | Conditions | Key Advantages | Reference(s) |

| One-Pot Synthesis | Succinic Anhydride, Amines | Zinc, Acetic Acid | Mild | Economical, practical, simple workup, high yield | ijcps.org |

| Iodine Radical Cascade Cyclization | 1,6-Enynes, I₂ | None (Iodine initiated) | MeCN, Room Temperature, Air | High atom economy, fast, additive-free, excellent yields | rsc.org |

| Visible Light-Promoted Cyclization | Aza-1,6-enynes, Sulfonyl iodides | Visible Light | PEG-400, Room Temperature | Metal-free, oxidant-free, eco-friendly solvent, excellent stereoselectivity | rsc.org |

| Iodocyclization | (E)-Homoallylic sulfonamides | I₂, Potassium Carbonate | - | Excellent yields, high stereoselectivity for trans-isomers | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of this compound and related succinimide derivatives. These approaches prioritize the use of environmentally benign solvents, reduction of waste, and improvement of energy efficiency.

Several green methods have been developed that offer significant advantages over traditional synthetic routes. ijcps.orgsciencepublishinggroup.com These often involve using water as a solvent, employing milder and less hazardous reagents, and designing atom-economical reactions.

Key Research Findings:

Synthesis in Aqueous Media: A simple and clean green method has been reported for preparing succinimide derivatives by reacting N-substituted anilines or 2-aminopyridines with succinic anhydride via heating in an aqueous medium. sciencepublishinggroup.com This approach avoids the use of volatile and often toxic organic solvents.

Environmentally Friendly Reagents: One-pot syntheses using reagents like zinc in acetic acid provide a greener alternative to methods employing corrosive acids like sulfuric acid. ijcps.org Acetic acid is considered an environmentally friendly solvent. ijcps.org

Atom-Economical Cascade Reactions: The development of radical cascade reactions, such as the iodine-initiated cyclization of 1,6-enynes, represents a highly green and efficient procedure. rsc.org This reaction proceeds without any additives and is noted for being highly atom-economical. rsc.org

Visible Light-Promoted Synthesis: A notable green approach is the visible-light-promoted synthesis of functionalized succinimides from aza-1,6-enynes. rsc.org This method is performed under metal- and oxidant-free conditions in PEG-400, a biodegradable and non-toxic solvent. rsc.org The operational simplicity, use of an eco-friendly solvent, and high atom economy are significant features of this strategy. rsc.org

Organocatalysis: Succinimide itself has been explored as a non-toxic, stable, and efficient organo-catalyst for promoting other organic reactions in green aqueous media, highlighting the environmentally friendly nature of the succinimide scaffold. nih.gov

The table below provides a comparative overview of different green chemistry approaches for succinimide synthesis.

| Green Approach | Key Principle(s) | Solvent | Reagents/Catalyst | Conditions | Reference(s) |

| Aqueous Synthesis | Use of safe solvent | Water | Succinic Anhydride, Amines | Heating | sciencepublishinggroup.com |

| Benign Reagents | Avoiding corrosive/hazardous materials | Acetic Acid | Zinc | Mild | ijcps.org |

| Atom Economy | Maximizing incorporation of starting materials | MeCN | I₂ | Room Temp, Air | rsc.org |

| Photocatalysis | Use of renewable energy source, benign solvent | PEG-400 | Visible Light | Room Temp | rsc.org |

Iii. Mechanistic Investigations of 1 Benzoylpyrrolidine 2,5 Dione Reactivity

Amide Bond Activation and Cleavage Mechanisms

The activation and subsequent cleavage of the traditionally robust amide bond in 1-Benzoylpyrrolidine-2,5-dione represents a pivotal advancement in organic synthesis. This process allows the benzoyl moiety to act as an acyl electrophile in cross-coupling reactions, a transformation that challenges conventional chemical wisdom. The inherent strain of the five-membered succinimide (B58015) ring is believed to facilitate this activation, making the N–C(O) bond susceptible to cleavage by transition metal catalysts.

Recent research has highlighted the utility of this compound in N–C(O) cross-coupling reactions, offering a direct route to synthesize valuable ketone building blocks. These reactions leverage the principles of transition-metal catalysis to forge new carbon-carbon bonds at the carbonyl carbon of the original amide.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully adapted for the acylation of boronic acids using this compound. This methodology provides a powerful tool for the synthesis of aryl ketones under relatively mild conditions. The reaction involves the palladium-catalyzed coupling of the N-benzoyl group with various organoboron reagents.

N–C(O) Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

Role of Ligands and Catalytic Systems (e.g., Pd(OAc)₂, PCy₃HBF₄, Pd-PEPPSI-IPr)

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the catalytic system. Bulky and electron-rich phosphine ligands are crucial for promoting the efficiency and selectivity of these cross-coupling reactions. nih.gov

A combination of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with the bulky phosphine ligand tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄) has proven effective. The electron-rich nature of the phosphine ligand is thought to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Furthermore, the use of pre-catalysts such as Pd-PEPPSI-IPr (Palladium-Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, with IPr being a bulky N-heterocyclic carbene ligand) has shown high reactivity. This class of catalysts is attractive due to its simple synthesis and effectiveness in promoting C(acyl)–N bond insertion, even at room temperature.

Scope with Various Boronic Acids (e.g., Phenylboronic Acid, p-Tolylboronic Acid, p-Methoxyphenylboronic Acid)

The palladium-catalyzed Suzuki-Miyaura coupling of this compound demonstrates a broad scope with respect to the boronic acid coupling partner. This versatility allows for the synthesis of a diverse range of unsymmetrical ketones. The reaction proceeds efficiently with various substituted arylboronic acids.

Below is a table summarizing the yields obtained from the coupling of this compound with different boronic acids using a Pd-PEPPSI-IPr catalytic system.

| Boronic Acid | Product | Yield (%) |

| Phenylboronic Acid | Benzophenone | 90 |

| p-Tolylboronic Acid | 4-Methylbenzophenone | 92 |

| p-Methoxyphenylboronic Acid | 4-Methoxybenzophenone | 88 |

| p-Fluorophenylboronic Acid | 4-Fluorobenzophenone | 85 |

| p-(Trifluoromethyl)phenylboronic Acid | 4-(Trifluoromethyl)benzophenone | 78 |

This interactive table showcases the high efficiency of the coupling reaction across a range of electronically diverse boronic acids.

Evaluation of Reactivity Order in N-Acyl-Imides, N-Acyl-Lactams, and N-Acyl-Oxazolidinones

Studies comparing the reactivity of different N-acyl compounds in these palladium-catalyzed cross-coupling reactions have revealed a distinct reactivity order. N-acyl-imides, such as this compound, are generally found to be the most reactive substrates.

The general order of reactivity is as follows: N-Acyl-Imides > N-Acyl-Lactams > N-Acyl-Oxazolidinones

This trend is attributed to the electronic properties and ring strain associated with each class of compound. The two carbonyl groups in the imide structure of this compound withdraw electron density from the nitrogen atom, weakening the N–C(O) bond and making it more susceptible to oxidative addition by the palladium catalyst. Lactams and oxazolidinones, lacking this feature, are consequently less reactive.

Beyond the Suzuki-Miyaura reaction, the reactivity of the N–C(O) bond in substrates like this compound has been exploited in Sonogashira couplings to synthesize ynones. nih.gov Ynones are valuable intermediates in the synthesis of various complex molecules and natural products. rsc.orgmdpi.com

This transformation involves a palladium and copper co-catalyzed reaction between the N-acylsuccinimide and a terminal alkyne. nih.gov The reaction proceeds via the cleavage of the C–N bond, with the benzoyl group coupling with the alkyne to form the corresponding ynone. This method expands the utility of N-acylsuccinimides as practical acylating agents in organic synthesis.

Regioselectivity and Stereoselectivity in Amide Cleavage

The cleavage of the amide bond in pyrrolidine (B122466) derivatives presents a significant synthetic challenge due to the inherent stability of the C-N bond. nih.govacs.org Recent advancements, however, have enabled highly selective transformations that control both the site of cleavage (regioselectivity) and the three-dimensional arrangement of the resulting products (stereoselectivity).

A formidable challenge in synthetic chemistry is the cleavage of inert C–N bonds in unstrained cyclic amines like pyrrolidine. nih.govresearchgate.net A novel strategy has been developed for the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine that exhibits remarkable site-selectivity. acs.orgchemrxiv.org This method specifically targets the C2–N bond, which is the bond between the nitrogen atom and the adjacent carbon atom within the pyrrolidine ring. nih.govresearchgate.net The process is initiated by a single-electron transfer to the amide, which leads to the selective cleavage at this specific position. acs.orgchemrxiv.org This site-selectivity allows for the "skeletal remodeling" of the pyrrolidine core, enabling its deconstruction and re-editing to form new molecular structures. nih.govchemrxiv.org The protocol has proven to be widely applicable to a variety of molecules containing the pyrrolidine structure. acs.orgresearchgate.net

The selective C2-N bond cleavage is achieved through a synergistic combination of Lewis acid and photoredox catalysis. nih.govacs.org This dual catalytic system is effective for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines under mild conditions, typically involving irradiation with blue LEDs. organic-chemistry.org

The mechanism relies on a highly reducing photoredox catalyst, such as an iridium complex, to facilitate a single-electron transfer to the amide carbonyl group. chemrxiv.orgorganic-chemistry.org A crucial component of this system is the Lewis acid, with zinc triflate (Zn(OTf)₂) being identified as particularly effective. chemrxiv.orgorganic-chemistry.org Cyclic voltammetry and NMR studies have demonstrated that the Lewis acid coordinates to the amide carbonyl oxygen. nih.govacs.orgresearchgate.net This coordination is critical as it activates the amide, making it more susceptible to reduction by the photoredox catalyst. nih.govchemrxiv.org Without the Lewis acid, the single-electron transfer is significantly hampered. nih.govacs.org

This catalytic system not only facilitates C-N bond cleavage but also enables subsequent C-C bond formation through intermolecular radical addition to alkenes and alkynes. acs.orgresearchgate.net Furthermore, this method has been successfully applied to transform pyrrolidines into other valuable heterocycles, including aziridines, γ-lactones, and tetrahydrofurans. nih.govacs.org

| Catalyst System Component | Function | Example | Source |

|---|---|---|---|

| Photocatalyst | Mediates single-electron transfer upon light irradiation. | Ir(4-Fppy)₃ | organic-chemistry.org |

| Lewis Acid | Activates the amide carbonyl group for reduction. | Zn(OTf)₂ | chemrxiv.orgorganic-chemistry.org |

| Light Source | Provides energy to excite the photocatalyst. | Blue LEDs | organic-chemistry.org |

| Solvent | Provides the reaction medium. | CH₂Cl₂ | organic-chemistry.org |

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation, a cornerstone of organic synthesis for creating aromatic ketones, traditionally utilizes reactive acylating agents like carboxylic acid chlorides or anhydrides. nih.govnih.gov The use of amides, such as this compound, is generally disfavored because the strong resonance stabilization of the amide C-N bond inhibits its cleavage to form the necessary acyl cation intermediate under standard acidic conditions. nih.gov However, recent studies have shown that under specific, highly acidic conditions, even these less reactive carboxylic acid derivatives can serve as effective acylating agents. nih.govomicsdi.org

Trifluoromethanesulfonic acid (TfOH), a superacid, has been identified as a potent promoter for Friedel-Crafts acylations using amides. nih.gov When an amide is treated with a strong acid like TfOH, it can undergo protonation, leading to a "superelectrophilic" activation. nih.govresearchgate.net This activation diminishes the C-N resonance, weakening the bond and facilitating its cleavage to generate a reactive acylium ion (or a related reactive intermediate like a mixed anhydride (B1165640) with the triflate anion). nih.govnih.gov This acylium ion is the key electrophilic species that then reacts with an aromatic compound to yield the corresponding aromatic ketone. nih.govmdpi.com The use of a strong Brønsted acid is essential, as weaker acids like trifluoroacetic acid are insufficient to promote the acylation. nih.gov

The structure of the amide itself plays a critical role in its ability to participate in Friedel-Crafts reactions. For a compound like this compound, the reactivity is centered on the exocyclic benzoyl group. The pyrrolidine-2,5-dione (succinimide) portion acts as the leaving group. The electronic properties of both the benzoyl group and the succinimide ring influence the ease of C-N bond cleavage. Electron-withdrawing groups on the nitrogen atom can destabilize the amide bond, making it more susceptible to cleavage. In this context, the two carbonyl groups within the succinimide ring of this compound render the nitrogen atom electron-deficient, which can facilitate the departure of the succinimide anion upon activation of the benzoyl carbonyl by a superacid. This allows the benzoyl cation to be generated and subsequently used in the acylation of aromatic rings. nih.govresearchgate.net

Other C-N Bond Transformations and Cleavages

Beyond the specific applications in skeletal remodeling and Friedel-Crafts reactions, the principles of C-N bond activation in N-acylpyrrolidines can be extended to other transformations. The generation of radical intermediates via photoredox catalysis opens avenues for various C-N bond cleavage and functionalization reactions. nih.govacs.org The radical generated at the C2 position of the pyrrolidine ring following C-N bond scission can participate in a range of intermolecular and intramolecular reactions, leading to diverse molecular architectures. nih.govresearchgate.net These transformations highlight the versatility of activating a typically robust amide bond to achieve novel chemical reactivity, expanding the synthetic toolkit for modifying nitrogen-containing heterocycles. nih.govacs.org

Biomimetic Amide Cleavage Strategies

Biomimetic amide cleavage strategies aim to replicate biological processes of amide bond hydrolysis under mild conditions. In the context of this compound, this involves the cleavage of the N-C(O) bond of the benzoyl group. While specific studies on biomimetic cleavage for this exact molecule are not extensively detailed in the available literature, the principles can be inferred from related N-acylsuccinimide systems. These strategies often employ intramolecular catalysis or the use of metal complexes to activate the otherwise stable amide bond. Mechanistically, these reactions are proposed to proceed via single-electron oxidation of a substrate, followed by reaction with an oxygen atom and further oxidation to achieve cleavage, a process distinct from the coupling of two independently formed radicals nih.gov.

Reductive Coupling with Alkyl Halides for Ketone Formation

A significant transformation involving this compound and its analogs is the reductive coupling with alkyl halides to form ketones. This reaction is typically catalyzed by nickel complexes and offers a direct method for the construction of carbon-carbon bonds. oaepublish.comsemanticscholar.orgorgsyn.orgrsc.org

The generally accepted mechanism for the nickel-catalyzed reductive cross-coupling of an aryl electrophile (like the benzoyl group in this compound) and an alkyl halide involves a series of steps. While the exact pathway can vary, a common proposal suggests the following sequence oaepublish.comorgsyn.org:

Formation of an Alkyl Radical: The alkyl halide undergoes a single-electron transfer from a low-valent nickel species to generate an alkyl radical.

Oxidative Addition: The aryl electrophile (the N-benzoyl bond) reacts with the nickel catalyst to form an organonickel intermediate.

Radical Capture: The alkyl radical then reacts with the organonickel intermediate.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the ketone product and regenerate the active nickel catalyst.

Several mechanistic pathways have been considered for these types of reactions, including those that involve the formation of an aryl radical, sequential oxidative additions at Ni(0) and Ni(I), or a bimetallic pathway. dicp.ac.cn In many cases, it is believed that the reaction avoids the formation of intermediate organomanganese species when manganese is used as the reductant. semanticscholar.org

Below is a table illustrating the scope of a nickel-catalyzed reductive coupling of aryl chlorides with alkyl bromides, which serves as a model for the type of data expected from such reactions involving this compound.

| Aryl Chloride | Alkyl Bromide | Product | Yield (%) |

| 4-Chlorobenzonitrile | 1-Bromobutane | 4-Butylbenzonitrile | 85 |

| 1-Chloro-4-methoxybenzene | 1-Bromohexane | 1-Hexyl-4-methoxybenzene | 78 |

| 2-Chloropyridine | Bromoethane | 2-Ethylpyridine | 92 |

This table is illustrative and based on data for related aryl and alkyl halides, not specifically this compound.

Nucleophilic Attack and Ring-Opening Reactions of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The carbonyl carbons of the succinimide moiety are electrophilic and can be attacked by a variety of nucleophiles, such as amines, hydroxides, and alkoxides.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate can result in the cleavage of one of the C-N bonds of the ring, leading to the formation of a linear amide product. The regioselectivity of the attack (i.e., which carbonyl group is attacked) can be influenced by steric and electronic factors.

Studies on related pyrrolidine-2,5-dione derivatives have shown that these compounds can serve as precursors for a variety of biologically active molecules through ring-opening and subsequent modifications. nih.govnih.govnih.gov

Radical Reactions and Single-Electron Transfer Processes

While less common than ionic pathways, this compound can potentially undergo radical reactions, particularly through single-electron transfer (SET) processes. nih.govpkusz.edu.cn The N-acylsuccinimide functionality is analogous to other structures, such as N-(acyloxy)phthalimides, which are known to generate radicals upon SET reduction.

In a hypothetical SET process, an electron donor could transfer a single electron to the this compound molecule. This could lead to the formation of a radical anion, which could then fragment to generate a benzoyl radical and the succinimide anion. The generated benzoyl radical could then participate in various radical-mediated transformations, such as addition to alkenes or hydrogen atom abstraction.

These radical cascade reactions, initiated by single electron transfer, are powerful methods for the construction of complex molecular architectures. pkusz.edu.cn The involvement of radical intermediates allows for reactivity patterns that are complementary to traditional two-electron ionic reactions. nih.govnih.gov

Iv. Computational and Theoretical Studies of 1 Benzoylpyrrolidine 2,5 Dione

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are instrumental in defining the fundamental structural and energetic properties of 1-Benzoylpyrrolidine-2,5-dione. These studies focus on the unique features of the amide bond within the succinimide (B58015) ring system.

The reactivity of an amide bond is intrinsically linked to its resonance stabilization. nih.gov A typical planar amide exhibits significant resonance energy due to the delocalization of the nitrogen lone pair into the carbonyl π-system (n(N) → π*(C=O)), resulting in a partial double bond character for the C–N bond. nih.govyoutube.com This delocalization contributes to the stability and relative inertness of many amides. nih.gov

However, in N-acylsuccinimides like this compound, the geometric constraints of the five-membered ring force the amide bond to deviate from planarity. This distortion hinders effective orbital overlap, leading to a significant reduction in resonance stabilization. Computational studies on closely related N-acyl-glutarimides, which also feature a twisted amide bond, have shown that the amidic resonance practically disappears, with calculated resonance energies (E_R) of less than 2.8 kcal/mol. nih.gov This contrasts sharply with the high resonance energy observed in planar amides like formamide. nih.gov This lack of resonance stabilization is a key factor in activating the amide bond for chemical transformations. nih.govrsc.org

| Compound Type | Amide Geometry | Typical Resonance Energy (kcal/mol) | Implication for Reactivity |

|---|---|---|---|

| Simple/Acyclic Amide (e.g., Formamide) | Planar | ~91 nih.gov | Low (High Stability) |

| N-Acylsuccinimide / N-Acylglutarimide | Twisted/Non-planar | < 2.8 nih.gov | High (Low Stability / Activated) |

The conformation of the amide linkage in this compound is a direct consequence of its inclusion in the succinimide ring. While a standard peptide bond has a torsional angle (ω) close to 180°, indicating a planar trans configuration, the amide bond in N-acylsuccinimides is significantly twisted. rsc.org

Quantum chemical calculations are used to determine these geometric parameters precisely. This deviation from planarity, often described as a "half-twist," is crucial for the compound's reactivity profile. rsc.org The twist increases the ground-state energy of the amide, making it more susceptible to cleavage. This pre-distortion lowers the activation energy required for reactions such as acyl transfer, as less energy is needed to break the weakened resonance. rsc.org

| Parameter | Ideal Planar Amide | N-Acylsuccinimide Amide (Conceptual) |

|---|---|---|

| Torsional Angle (ω) | ~180° | Significantly deviated from 180° |

| Nitrogen Hybridization | sp² | Intermediate between sp² and sp³ |

| C-N Bond Character | Partial Double Bond | Closer to Single Bond |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for mapping the reaction pathways of this compound and related compounds. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that explain experimental outcomes. nih.govresearchgate.net

Understanding catalyzed reactions at a molecular level requires the identification and analysis of transition states. For N-acylsuccinimides, which serve as effective acyl-transfer reagents in cross-coupling reactions, computational studies have been key to elucidating the mechanism. rsc.org In the palladium-catalyzed Suzuki–Miyaura cross-coupling, for instance, mechanistic studies including computational analysis indicate that the oxidative addition of the palladium catalyst to the N–C amide bond is the rate-limiting step. rsc.org

Computational models can locate the precise geometry of the transition state and calculate its activation energy. In many enzymatic or organocatalytic acyl-transfer reactions, tetrahedral intermediates formed by the attack of a nucleophile on the amide carbonyl are considered reasonable approximations of the transition state structure for computational analysis. researchgate.net

The enhanced reactivity of this compound compared to simple amides is governed by a combination of electronic and steric factors, which can be quantified through computational studies.

Electronic Factors : The primary electronic factor is the severe disruption of amide resonance. nih.govnih.gov As established by quantum chemical calculations, the non-planar geometry prevents the nitrogen lone pair from effectively delocalizing, which increases the electrophilicity of the carbonyl carbon and makes the amide nitrogen a better leaving group. nih.govrsc.org

Steric Factors : The steric constraint imposed by the five-membered ring is the root cause of the electronic effect. This "twist" is not a choice but a requirement of the cyclic structure. This built-in strain raises the ground-state energy of the molecule, effectively "priming" it for reaction. Computational models confirm that this strained conformation is key to enabling selective metal insertion into the N-C bond under relatively mild, redox-neutral conditions in cross-coupling reactions. rsc.org

Prediction of Reactivity and Selectivity in Organic Transformations

Beyond explaining known reactions, computational modeling offers predictive power for new organic transformations involving this compound. By applying theoretical frameworks like Density Functional Theory (DFT), chemists can forecast how the molecule will behave under various conditions. beilstein-journals.orgnih.gov

For this compound, computational models can be used to:

Predict Reaction Feasibility : By calculating the activation barriers for potential reaction pathways, it is possible to predict whether a proposed transformation is likely to occur under given conditions. nih.gov

Forecast Selectivity : In reactions with multiple possible outcomes, computational analysis can determine which pathway is energetically favored. DFT calculations have been successfully used to explain why a specific product is formed by showing it proceeds via the pathway with the lowest activation energy (kinetic product) or results in the most stable compound (thermodynamic product). beilstein-journals.org

Screen Substrates : Theoretical calculations can assess the viability of different nucleophiles or reaction partners, guiding experimental work by identifying the most promising candidates for successful transformations. This approach helps to rationalize and design efficient synthetic strategies. nih.gov

V. Derivatization and Functionalization of 1 Benzoylpyrrolidine 2,5 Dione

Modification of the Pyrrolidine-2,5-dione Ring

The succinimide (B58015) ring is a versatile platform for chemical modification. Functionalization can be achieved by introducing substituents at the 3- and 4-positions, altering the electronic and steric properties of the molecule.

The introduction of hydroxyl groups onto the pyrrolidine-2,5-dione ring can significantly alter the molecule's polarity and potential for hydrogen bonding. Biocatalytic methods, including microbiological transformations and enzymatic hydrolysis, are particularly effective for creating these derivatives with high regio- and stereoselectivity.

Microbiological transformations leverage the enzymatic machinery of microorganisms to perform highly selective chemical reactions that are often difficult to achieve through traditional synthetic chemistry. While direct studies on 1-benzoylpyrrolidine-2,5-dione are limited, research on closely related N-substituted pyrrolidin-2-ones demonstrates the potential of this approach.

For instance, the bacterium Sphingomonas sp. HXN-200 has been shown to hydroxylate N-benzyl pyrrolidin-2-one and N-tert-butoxycarbonyl pyrrolidin-2-one with high regioselectivity at the C-4 position. This biotransformation yields (S)-4-hydroxy-pyrrolidin-2-ones with excellent enantiomeric excess (92-99.9% ee). This process highlights the capability of microbial systems to differentiate between prochiral C-H bonds on the ring, leading to the formation of a specific stereoisomer. Such regio- and stereospecific hydroxylations are invaluable for producing chiral building blocks for further synthesis.

Enzymatic hydrolysis offers another route to optically active derivatives, typically by exploiting the stereoselectivity of hydrolase enzymes. While the hydrolysis of the robust imide bonds in this compound is one application, a more powerful strategy involves the desymmetrization of a prochiral substituted succinimide.

In this approach, a 3-substituted pyrrolidine-2,5-dione, which is prochiral, can be selectively hydrolyzed by an enzyme. The enzyme distinguishes between the two carbonyl groups, leading to the ring-opening at one specific site. This process generates a single enantiomer of the resulting succinamic acid derivative, which contains a new chiral center. Although this method does not directly produce a hydroxy derivative on the ring, it is a key enzymatic strategy for generating optically active compounds from succinimide precursors. The resulting chiral acids can then be used in further synthetic steps. For example, various lipases have been successfully used for the desymmetrization of prochiral diamines and anhydrides, demonstrating the broad utility of this enzymatic strategy for creating chirality. nih.gov

Introducing a variety of substituents onto the pyrrolidine (B122466) ring is a primary strategy for modulating the biological activity of succinimide-based compounds. nih.gov Recent advances in asymmetric catalysis have enabled the synthesis of 3,4-disubstituted succinimides with high control over both diastereoselectivity and enantioselectivity. nih.gov

A notable method is the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of 3-hydroxy-4-substituted-maleimide derivatives. nih.gov This dynamic kinetic resolution strategy allows for the stereodivergent synthesis of all four possible stereoisomers of the resulting 3-hydroxy-4-substituted-succinimides. By carefully selecting the reaction conditions, specifically the amount of a base like triethylamine (B128534) (Et₃N), the process can be directed to favor either the syn- or anti-diastereomer with excellent enantiomeric excess (up to >99% ee) and diastereomeric ratios (up to >99:1 dr). nih.gov

Table 1: Stereodivergent Asymmetric Transfer Hydrogenation of a Maleimide Derivative

| Product Diastereomer | Base Condition | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| anti-succinimide | Low Et₃N | >99:1 | >99% |

| syn-succinimide | High Et₃N | >99:1 | >99% |

This interactive table showcases how reaction conditions can control the stereochemical outcome in the synthesis of substituted succinimides.

These substituted hydroxy-succinimide derivatives are valuable synthons that can be converted into other important chiral structures like pyrrolidones and lactams. nih.gov

1-Benzoylpyrrolidine-2,3,5-trione represents a highly oxidized derivative of the parent compound. Due to the presence of three carbonyl groups, this class of compounds is expected to be highly reactive and likely exists as a transient intermediate or in equilibrium with its enol tautomer, 1-benzoyl-3-hydroxypyrrole-2,5-dione.

The synthesis of such a trione (B1666649) would likely proceed via the oxidation of a 3-hydroxy-pyrrolidine-2,5-dione precursor. The reactivity of the pyrrolidine-2,3,5-trione system is dominated by the electrophilicity of the C-3 carbonyl group, which is positioned between two other electron-withdrawing carbonyls. This makes it a prime target for nucleophilic attack. The enol form would possess acidic properties and could react with bases or serve as a nucleophile in certain reactions. The high reactivity of this trione system makes it a potentially useful, albeit challenging, intermediate for the synthesis of more complex heterocyclic structures.

Synthesis of Hydroxy Derivatives

Modifications on the Benzoyl Moiety

The benzoyl group provides an additional site for functionalization through electrophilic aromatic substitution (EAS). The reactivity of the aromatic ring and the position of substitution are governed by the electronic properties of the substituent already attached to it, which in this case is the succinimide carbonyl group (-CO-N(CO)₂R).

This entire group acts as a strong electron-withdrawing group and is deactivating towards electrophilic attack. The withdrawal of electron density from the aromatic ring occurs through two mechanisms:

Inductive Effect: The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring through the sigma bond.

Resonance Effect: The carbonyl group pulls electron density out of the aromatic pi system, creating positive charge density at the ortho and para positions of the ring.

This destabilization of the cationic intermediates (arenium ions) formed during an attack at the ortho and para positions makes these pathways less favorable. The intermediate for meta attack is the least destabilized. Consequently, the succinimide carbonyl group acts as a meta-director . libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com

Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation will predominantly yield the meta-substituted derivative of this compound. chemistrytalk.orgyoutube.com This provides a reliable method for introducing a wide range of functional groups onto the benzoyl portion of the molecule.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrobenzoyl)pyrrolidine-2,5-dione |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromobenzoyl)pyrrolidine-2,5-dione |

| Acylation | RCOCl, AlCl₃ | 1-(3-Acylbenzoyl)pyrrolidine-2,5-dione |

This interactive table predicts the major products based on the meta-directing effect of the N-acylsuccinimide group.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of various functional groups onto the this compound structure is a key strategy for creating a library of derivatives with diverse electronic properties. These modifications can be targeted at either the phenyl ring of the benzoyl group or the C3 and C4 positions of the pyrrolidine-2,5-dione ring.

On the Benzoyl Ring: Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring.

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups can be introduced. For instance, the synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives involves the condensation of hydroxyl-substituted benzaldehydes, showcasing a method to incorporate electron-donating moieties. rsc.org

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl, -Br), nitro (-NO₂), and cyano (-CN) groups can be installed on the aromatic ring through reactions like halogenation, nitration, and others. The presence of these groups alters the electron density of the entire benzoyl moiety.

On the Pyrrolidine-2,5-dione Ring: The C3 position of the succinimide ring is particularly amenable to functionalization.

Alkyl and Aryl Groups: A variety of substituents, including sec-butyl (an electron-donating group) and benzhydryl (a bulky aromatic group), have been successfully introduced at the C3 position of the pyrrolidine-2,5-dione scaffold. nih.gov

Carbonyl Derivatives: Cycloalkyl, alkyl, and aryl carbonyl derivatives can be synthesized via the Michael addition of ketones to N-substituted maleimides, which are precursors to the pyrrolidine-2,5-dione structure. nih.gov

Effects of Substituents on Reactivity and Biological Activity

The electronic nature of the substituents introduced significantly influences the reactivity of the molecule and its interaction with biological targets. The benzoyl group itself acts as an electron-withdrawing group, affecting the properties of the succinimide ring. Further substitution provides a finer level of control over these properties.

Effects on Reactivity: The reactivity of the pyrrolidine-2,5-dione core, particularly the carbonyl groups, is modulated by the N-benzoyl substituent. Electron-withdrawing groups on the benzoyl ring would further increase the electrophilicity of the imide carbonyls, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease their reactivity. Substituents at the C3 and C4 positions can sterically hinder or electronically influence reactions at the adjacent carbonyls.

Effects on Biological Activity: A substantial body of research demonstrates that the nature and position of substituents on the pyrrolidine-2,5-dione scaffold are critical determinants of biological activity.

Anticonvulsant Activity: Structure-activity relationship (SAR) analyses have shown that anticonvulsant properties are strongly affected by substituents at the C3 position. nih.gov For example, derivatives with a 3-isopropyl or 3-benzhydryl group showed significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov In contrast, 3-methyl substituted and unsubstituted analogs were more active in the maximal electroshock (MES) test. nih.gov The nature of the N-substituent is also crucial; derivatives bearing a 3-trifluoromethylphenylpiperazine fragment attached via an acetamide (B32628) linker to the nitrogen showed potent activity. nih.gov

Anti-inflammatory Activity: N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents. nih.gov Certain aryl carbonyl derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2) in the low micromolar to submicromolar range. nih.govebi.ac.uk For instance, one compound exhibited an IC₅₀ value of 0.98 μM for COX-2 inhibition. nih.gov

Tyrosinase Inhibition: The introduction of a hydroxybenzylidenyl group at the 3-position of the pyrrolidine-2,5-dione ring has led to potent tyrosinase inhibitors. rsc.org One such derivative, referred to as HMP, was found to be a competitive inhibitor of mushroom tyrosinase with an IC₅₀ value of 2.23 ± 0.44 μM, significantly more potent than the well-known inhibitor kojic acid (IC₅₀ = 20.99 ± 1.80 μM). rsc.org This activity suggests potential applications in suppressing melanin (B1238610) production. rsc.org

| Derivative Class | Substituent Type/Position | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Substituted Pyrrolidine-2,5-diones | 3-Benzhydryl, 3-Isopropyl | Anticonvulsant (scPTZ) | Showed favorable protection in scPTZ seizure models. | nih.gov |

| 3-Substituted Pyrrolidine-2,5-diones | 3-Methyl, Unsubstituted | Anticonvulsant (MES) | More active in maximal electroshock seizure models. | nih.gov |

| N-Substituted Pyrrolidine-2,5-diones | Aryl Carbonyl | Anti-inflammatory (COX-2 Inhibition) | Compound 13e showed an IC₅₀ of 0.98 μM and a selectivity index of 31.5 for COX-2. | nih.gov |

| 3-Hydroxybenzylidenyl Pyrrolidine-2,5-diones | Hydroxybenzylidenyl at C3 | Tyrosinase Inhibition | Compound 3f (HMP) showed an IC₅₀ of 2.23 μM, outperforming kojic acid. | rsc.org |

Synthesis of Fused Heterocyclic Systems

The pyrrolidine-2,5-dione nucleus serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the dione (B5365651) core and its substituents to form new rings.

One prominent strategy involves multicomponent reactions. For example, pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines have been synthesized through a process that begins with a three-component [3+2] cycloaddition reaction involving maleimides (the precursor to the pyrrolidine-2,5-dione core), 2-bromobenzaldehydes, and amino acids or their esters. nih.gov The resulting pyrrolidine adduct undergoes a one-pot N-allylation followed by an intramolecular Heck reaction to yield the final fused heterocyclic structure. nih.gov This approach combines multiple synthetic steps into a single, efficient process. nih.gov

Another approach involves the [4+2] cycloaddition (Diels-Alder reaction). For instance, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), a precursor to a fused pyrrolidine-2,5-dione system, is prepared through the cycloaddition of anthracene (B1667546) and maleic anhydride. nih.gov This anhydride can then be condensed with various amines to form the corresponding imide, thereby incorporating the pyrrolidine-2,5-dione moiety into a rigid, fused polycyclic framework. nih.gov

These synthetic methodologies highlight the utility of the pyrrolidine-2,5-dione scaffold in creating structurally diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Vi. Research on Biological Activity and Pharmacological Potential of 1 Benzoylpyrrolidine 2,5 Dione and Its Derivatives

Anticancer Activity

Derivatives of pyrrolidine-2,5-dione have been extensively investigated for their potential as antitumor agents. uobasrah.edu.iq Studies have explored their efficacy in inhibiting the growth of various cancer cell lines and their ability to modulate key enzymes involved in cancer progression.

Research has shown that certain pyrrolidine-2,5-dione derivatives exhibit significant cytotoxic effects against various cancer cell lines. researchgate.net For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated notable antiproliferative activity against MCF-7 (breast cancer) and HT29 (colon cancer) cells. researchgate.net In one study, specific derivatives showed nanomolar activity against MCF7 cells, with IC50 values ranging from 0.42 to 0.78 µM. researchgate.net Another study highlighted two succinimide (B58015) derivatives, designated 5i and 5l, which displayed potent activity against MCF-7 breast cancer cells with IC50 values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq These values indicate higher potency compared to the positive control drug, cisplatin, which had an IC50 value of 3.653 µM in the same study. uobasrah.edu.iq

Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, reducing the viability of A549 cells to 28.0% and 29.6%, respectively. mdpi.com

| Compound Type/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Pyrazoline-substituted pyrrolidine-2,5-dione hybrids (116b,f,g) | MCF-7 (Breast) | 0.42 - 0.78 µM | researchgate.net |

| Succinimide derivative 5i | MCF-7 (Breast) | 1.496 µM | uobasrah.edu.iq |

| Succinimide derivative 5l | MCF-7 (Breast) | 1.831 µM | uobasrah.edu.iq |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 µM | nih.gov |

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govgoogle.com Several novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for their inhibitory activity against human placental aromatase. nih.gov

Notably, 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione demonstrated significant inhibition of aromatase, with IC50 values of 23.8 µM and 24.6 µM, respectively. nih.gov This level of activity is comparable to Aminoglutethimide, an established aromatase inhibitor, which had an IC50 of 20.0 µM in the same study. nih.gov Another derivative, 1-pentyl-3-(4-aminophenyl)pyrrolidine-2,5-dione, has also been identified as a potent and selective aromatase inhibitor. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 µM | nih.gov |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 µM | nih.gov |

| Aminoglutethimide (Reference) | Aromatase | 20.0 ± 2.6 µM | nih.gov |

| 1-pentyl-3-(4-aminophenyl)pyrrolidine-2,5-dione | Aromatase | Potent Inhibitor | nih.gov |

Neuroprotective Effects

The potential neuroprotective properties of pyrrolidine-2,5-dione derivatives are an emerging area of research. In vitro studies have begun to explore the effects of these compounds on neuronal cell viability and protection against neurotoxicity. For example, the neuroprotective properties of a new pyrrolidine-2,5-dione derivative, referred to as C11, were assessed in an in vitro setting. researchgate.net Additionally, a lead compound from a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated a beneficial effect on the viability of neuroblastoma SH-SY5Y cells. mdpi.com While research into pyrrolidine-2-one derivatives has shown promise in treating cognitive impairment in mice, further investigation is required to fully elucidate the neuroprotective mechanisms and potential of the 2,5-dione scaffold. nih.gov

Antiseizure Properties

A significant body of research has focused on the anticonvulsant activity of hybrid molecules based on the pyrrolidine-2,5-dione core. nih.govnih.gov These compounds have been designed by combining structural elements of clinically used antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. nih.govnih.gov The resulting derivatives have demonstrated a broad spectrum of activity in preclinical animal models of seizures. nih.govmdpi.comnih.gov

The maximal electroshock (MES) seizure model is a widely used preclinical screen that helps identify compounds effective against generalized tonic-clonic seizures. nih.govpreprints.orgcitedrive.com Numerous pyrrolidine-2,5-dione derivatives have shown potent protective effects in this model. nih.govnih.gov For instance, a hybrid compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) was identified as a broad-spectrum anticonvulsant showing potent protection in the MES test. nih.gov Another study reported a derivative, compound 30, with an ED50 of 45.6 mg/kg in the MES model. nih.gov Similarly, compound 14 from a different series showed robust anticonvulsant activity with an ED50 of 49.6 mg/kg in the MES test. researchgate.netmdpi.com

| Compound | Antiseizure Activity in MES Model (ED50) | Source |

|---|---|---|

| Compound A (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 62.1 mg/kg | nih.gov |

| Compound 30 ((2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) | 45.6 mg/kg | nih.gov |

| Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 49.6 mg/kg | researchgate.netmdpi.com |

The 6 Hz seizure model is considered a valuable tool for identifying compounds that may be effective against pharmacoresistant focal seizures. nih.govnih.gov Pyrrolidine-2,5-dione derivatives have also demonstrated significant efficacy in this model. nih.govresearchgate.net Compound 30, which was effective in the MES test, also showed potent activity in the 6 Hz (32 mA) model with an ED50 of 39.5 mg/kg. nih.gov Compound 14 was also highly effective, with an ED50 of 31.3 mg/kg in the 6 Hz (32 mA) test and was also active in the more intense 44 mA model, which is indicative of potential efficacy in drug-resistant epilepsy. researchgate.netmdpi.com The activity in this model suggests that some of these compounds may interact with voltage-gated calcium channels (Cav1.2), which could be at least partially responsible for their antiseizure effects. nih.gov

| Compound | Antiseizure Activity in 6 Hz Model (ED50) | Source |

|---|---|---|

| Compound A (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 75.6 mg/kg (32 mA) | nih.gov |

| Compound 30 ((2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) | 39.5 mg/kg (32 mA) | nih.gov |

| Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 31.3 mg/kg (32 mA) | researchgate.netmdpi.com |

| Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 63.2 mg/kg (44 mA) | researchgate.netmdpi.com |

Subcutaneous Pentylenetetrazole (scPTZ) Model

The subcutaneous pentylenetetrazole (scPTZ) test is a crucial animal model for evaluating potential anticonvulsant drugs, particularly those effective against absence seizures. Several hybrid compounds based on the pyrrolidine-2,5-dione framework have demonstrated efficacy in this model. nih.gov For instance, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown significant activity. One lead compound from this series, at a dose of 100 mg/kg, significantly extended the latency period to the first seizure episode in the scPTZ model in mice. mdpi.com Similarly, other studies on hybrid anticonvulsants derived from the pyrrolidine-2,5-dione scaffold confirm their effectiveness in the scPTZ test, among other models like the maximal electroshock seizure (MES) test and the six-Hertz (6 Hz) model. nih.govresearchgate.net This broad spectrum of activity suggests their potential to suppress various types of convulsions. nih.gov For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has been identified as a broad-spectrum hybrid anticonvulsant showing potent protection in the scPTZ test. nih.gov

Table 1: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative in the scPTZ Model

| Compound | Dose (mg/kg) | Effect in scPTZ Model | Animal Model |

|---|---|---|---|

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 100 | Significantly prolonged latency to first seizure | Mice |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide derivative (Compound 14) | 67.4 (ED50) | Effective anticonvulsant activity | Mice |

Interaction with Neuronal Voltage-Sensitive Sodium Channels

The mechanism behind the anticonvulsant and antinociceptive actions of many pyrrolidine-2,5-dione derivatives is believed to involve their interaction with neuronal voltage-sensitive sodium channels (VGSCs). nih.gov These channels are crucial for the initiation and propagation of action potentials in electrically excitable cells like neurons. nih.govuq.edu.au VGSCs are composed of a large α-subunit with four homologous domains (DI–DIV), which forms the ion conduction pore, and smaller auxiliary β-subunits that modify channel activity. nih.govresearchgate.net The channels cycle between resting, open, and inactivated states in response to changes in membrane potential. nih.gov

In vitro ligand binding studies have indicated that the anticonvulsant and pain-reducing effects of certain hybrid compounds based on the pyrrolidine-2,5-dione structure are plausibly due to their influence on these neuronal voltage-sensitive sodium channels, as well as L-type calcium channels. nih.gov For a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, binding assays suggest that the most likely mechanism of action is an interaction with site 2 of the neuronal voltage-sensitive sodium channel. mdpi.com

Antinociceptive Activity

Derivatives of pyrrolidine-2,5-dione have demonstrated significant antinociceptive (pain-relieving) properties in various preclinical pain models. mdpi.comnih.gov Antiseizure drugs are often repurposed for treating a range of non-epileptic conditions, including pain. nih.gov Research has confirmed that hybrid compounds derived from pyrrolidine-2,5-dione, which show promise as anticonvulsants, are also active in models of persistent and neuropathic pain. nih.govnih.gov

The formalin test is a biphasic model of tonic pain used to assess the antinociceptive effects of compounds. The first (neurogenic) phase is characterized by acute pain due to direct activation of nociceptors, while the second (inflammatory) phase involves an inflammatory response. mdpi.com

Several pyrrolidine-2,5-dione derivatives have been evaluated using this model. mdpi.comnih.govnih.gov For example, in a study of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, compounds 6 and 9 showed significant antinociceptive effects in both phases of the test. nih.gov Compound 6 reduced the licking response duration by 61% and 80% at doses of 30 and 45 mg/kg, respectively, in the first phase. nih.gov Compound 3 from the same series was effective only in the second, inflammatory phase. nih.gov Similarly, N-Mannich bases derived from 3-substituted pyrrolidine-2,5-diones also showed potent activity; some compounds reduced the licking duration by up to 88% in the first phase and produced analgesic effects ranging from 92% to 100% in the late phase. nih.gov Another lead compound, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33 ), also demonstrated a significant analgesic effect in the formalin test at a dose of 45 mg/kg. mdpi.com

Table 2: Antinociceptive Effects of Pyrrolidine-2,5-dione Derivatives in the Formalin Test

| Compound Series | Phase 1 (Neurogenic) Effect | Phase 2 (Inflammatory) Effect |

|---|---|---|

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Compounds 6 and 9 showed significant pain reduction. nih.gov | Compounds 3 , 6 , and 9 showed significant pain reduction. nih.gov |

| N-Mannich bases of pyrrolidine-2,5-diones | Reduction of licking response up to 88%. nih.gov | Analgesic activity of 92-100%. nih.gov |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Significant analgesic effect observed. mdpi.com | Significant analgesic effect observed. mdpi.com |

Oxaliplatin is a chemotherapy agent that frequently causes peripheral neuropathy, a debilitating side effect characterized by allodynia (pain from non-painful stimuli) and hyperalgesia. nih.govsemanticscholar.orgplos.org Animal models that mimic this condition are used to test potential new analgesics. nih.govnih.gov

Pyrrolidine-2,5-dione derivatives have shown promise in alleviating this type of neuropathic pain. mdpi.comnih.gov In an oxaliplatin-induced peripheral neuropathy model in mice, three compounds from a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones revealed antiallodynic properties. nih.gov A particularly active compound, 33 , from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, effectively alleviated allodynia at doses of 30 and 45 mg/kg in the same model. mdpi.com These findings indicate that this class of compounds can effectively target chemotherapy-induced neuropathic pain. mdpi.comnih.gov

Antimicrobial Properties

Pyrrolidine-2,5-dione derivatives have been investigated for their antimicrobial activities against various bacteria and fungi. researchgate.netuobasrah.edu.iqscispace.com These succinimide compounds are a fascinating class of heterocyclic molecules with a wide range of biological applications, including antimicrobial effects. uobasrah.edu.iq

In one study, two pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone were synthesized and tested. researchgate.netnih.gov The compounds displayed moderate antimicrobial activities against selected bacterial and fungal species. researchgate.netscispace.com Compound 5 showed a Minimum Inhibitory Concentration (MIC) range of 32–128 µg/mL, while the azo-containing compound 8 had an MIC range of 16–256 µg/mL. researchgate.netnih.gov The azo compound demonstrated better antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae strains, when compared to its precursor. researchgate.net Another study on novel succinimide derivatives found that several compounds exhibited good MIC values (0.25-0.5 µM) against the gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans (0.125-0.5 µM). uobasrah.edu.iq

Table 3: Antimicrobial Activity (MIC) of Pyrrolidine-2,5-dione Derivatives

| Compound | Test Organisms | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Compound 5 (N-arylsuccinimid derivative) | Bacteria and Fungi | 32–128 | researchgate.netnih.gov |

| Compound 8 (Azo derivative) | Bacteria and Fungi | 16–256 | researchgate.netnih.gov |

| Precursor 3 | Bacteria and Fungi | 64–128 | researchgate.netnih.gov |

| Ciprofloxacin (Reference) | Bacteria | 0.50–16 | researchgate.netnih.gov |

| Nystatin (Reference) | Fungi | 0.50–2 | researchgate.netnih.gov |

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis, and its inhibitors are of great interest for cosmetic and therapeutic applications related to hyperpigmentation. nih.govmdpi.com A family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds was synthesized and evaluated for tyrosinase inhibitory activity. rsc.org

One compound, designated 3f (HMP), demonstrated particularly high inhibition of mushroom tyrosinase, with an IC₅₀ value of 2.23 ± 0.44 μM. rsc.org This potency is significantly greater than that of the well-known tyrosinase inhibitor, kojic acid (IC₅₀ = 20.99 ± 1.80 μM). rsc.org Kinetic analysis revealed that HMP acts as a competitive inhibitor. rsc.org Furthermore, HMP was shown to inhibit melanin production and tyrosinase activity in B16F10 melanoma cells, confirming its potential to suppress melanin production by modulating tyrosinase activity. rsc.org Docking simulations suggested that HMP interacts strongly with residues in the active site of the tyrosinase enzyme. rsc.org

Table 4: Tyrosinase Inhibitory Activity

| Compound | IC₅₀ Value (µM) | Type of Inhibition |

|---|---|---|

| HMP (Compound 3f ) | 2.23 ± 0.44 | Competitive |

| Kojic Acid (Reference) | 20.99 ± 1.80 | Not specified |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives of 1-benzoylpyrrolidine-2,5-dione, SAR analyses have been crucial in identifying the key structural features that govern their pharmacological effects. researchgate.net The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold, and its activity can be finely tuned by introducing various substituents at different positions. researchgate.netnih.govnih.gov

Researchers investigate the influence of steric and electronic factors on biological activity by modifying the benzoyl group, the pyrrolidine (B122466) ring, and any appended functional groups. researchgate.net The spatial orientation of substituents is also critical, as the stereochemistry of the molecule can significantly alter its binding to biological targets like enzymes and receptors. researchgate.netnih.gov These studies aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

The biological activity of pyrrolidine-2,5-dione derivatives is profoundly influenced by the nature and position of substituents on the core structure. nih.gov Systematic modifications have provided insights into the structural requirements for various pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net

For anticonvulsant activity, SAR studies on N-substituted-3-phenyl-pyrrolidine-2,5-diones have revealed several key determinants. The activity is influenced by the substituent at position 3 of the pyrrolidine-2,5-dione ring and the type of group attached to the nitrogen atom, often via an acetamide (B32628) linker. nih.gov For instance, a non-aromatic substituent like a sec-butyl group at position 3, combined with a 3-trifluoromethylphenylpiperazine fragment on the side chain, was found to positively affect anticonvulsant activity. nih.gov In another series of antiseizure agents, the substitution pattern of a phenylpiperazine moiety was restricted to groups known to be favorable, such as CF₃, OCF₃, and SCF₃, to enhance efficacy. mdpi.com

In the context of anti-inflammatory agents, derivatives of pyrrolidine-2,5-dione have been evaluated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. One study reported a series of compounds where compound 13e emerged as the most potent and selective inhibitor of COX-2. nih.gov

The following table summarizes the influence of specific substituents on the biological activity of selected pyrrolidine-2,5-dione derivatives based on published research findings.

| Parent Scaffold | Substituent Modification | Observed Biological Activity | Reference Compound |

| N-arylpiperazinyl-acetamido-pyrrolidine-2,5-dione | sec-butyl at position 3 of the pyrrolidine ring and 3-trifluoromethylphenylpiperazine on the acetamide fragment. | Enhanced anticonvulsant activity in Maximal Electroshock (MES) and 6 Hz seizure tests. | Compound 69k nih.gov |

| N-substituted pyrrolidine-2,5-dione | Introduction of cycloalkyl, alkyl, and aryl carbonyl groups. | Potent and selective inhibition of COX-2, demonstrating anti-inflammatory potential. | Compound 13e nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | N-alkylation with a 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl chain. | Broad-spectrum antiseizure and significant analgesic properties. | Compound 33 mdpi.com |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione | 3,4-dihydroxybenzylidene moiety. | Potent tyrosinase inhibition, more effective than kojic acid. | Compound 3f (HMP) rsc.org |

In Vitro and In Vivo Evaluation Methodologies

The pharmacological potential of this compound derivatives is assessed through a combination of in vitro and in vivo evaluation methods. These assays are designed to determine the compound's efficacy, mechanism of action, and drug-like properties. nih.govmdpi.com